O6-(2-Hydroxypropyl)-2'-deoxyguanosine

Descripción general

Descripción

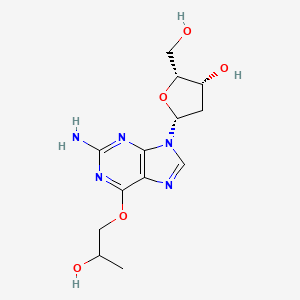

O6-(2-Hydroxypropyl)-2’-deoxyguanosine is a modified nucleoside that has garnered significant interest in scientific research due to its unique structural and chemical properties. This compound is derived from 2’-deoxyguanosine, a nucleoside component of DNA, and features a hydroxypropyl group attached to the oxygen atom at the sixth position of the guanine base. This modification can influence the compound’s interactions with other molecules, making it a valuable tool in various fields of study.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of O6-(2-Hydroxypropyl)-2’-deoxyguanosine typically involves the alkylation of 2’-deoxyguanosine. One common method is to react 2’-deoxyguanosine with 2-bromo-1-propanol under basic conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.

Industrial Production Methods

While specific industrial production methods for O6-(2-Hydroxypropyl)-2’-deoxyguanosine are not well-documented, the general principles of nucleoside modification can be applied. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, using automated synthesis equipment, and employing high-performance liquid chromatography (HPLC) for purification.

Análisis De Reacciones Químicas

Types of Reactions

O6-(2-Hydroxypropyl)-2’-deoxyguanosine can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

Reduction: The compound can be reduced to modify the hydroxypropyl group, potentially forming alcohol derivatives.

Substitution: The hydroxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as sodium hypochlorite or TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can be used under mild conditions to oxidize the hydroxypropyl group.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the hydroxypropyl group.

Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base to substitute the hydroxypropyl group.

Major Products Formed

Oxidation: Aldehyde or carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

O6-(2-Hydroxypropyl)-2’-deoxyguanosine has several scientific research applications, including:

Chemistry: Used as a model compound to study nucleoside modifications and their effects on DNA structure and function.

Biology: Employed in studies of DNA repair mechanisms and the effects of DNA damage.

Medicine: Investigated for its potential role in cancer research, particularly in understanding how modified nucleosides can influence mutagenesis and carcinogenesis.

Industry: Utilized in the development of nucleoside analogs for therapeutic applications, including antiviral and anticancer drugs.

Mecanismo De Acción

The mechanism of action of O6-(2-Hydroxypropyl)-2’-deoxyguanosine involves its incorporation into DNA, where it can affect the DNA’s structural integrity and function. The hydroxypropyl group can form hydrogen bonds and other interactions with surrounding molecules, potentially influencing DNA replication and repair processes. This compound can also serve as a substrate for DNA polymerases and other enzymes involved in nucleic acid metabolism, thereby affecting cellular processes at the molecular level.

Comparación Con Compuestos Similares

Similar Compounds

O6-Methyl-2’-deoxyguanosine: Another modified nucleoside with a methyl group at the sixth position of guanine.

O6-Ethyl-2’-deoxyguanosine: Features an ethyl group at the sixth position of guanine.

O6-Benzyl-2’-deoxyguanosine: Contains a benzyl group at the sixth position of guanine.

Uniqueness

O6-(2-Hydroxypropyl)-2’-deoxyguanosine is unique due to the presence of the hydroxypropyl group, which can engage in additional hydrogen bonding and other interactions compared to simpler alkyl groups. This can lead to distinct effects on DNA structure and function, making it a valuable tool for studying nucleoside modifications and their biological implications.

Actividad Biológica

O6-(2-Hydroxypropyl)-2'-deoxyguanosine (OHPdG) is a modified nucleoside that has garnered interest due to its biological activity, particularly in the context of DNA damage and repair mechanisms. This article compiles research findings, case studies, and data tables to elucidate the biological implications of OHPdG.

Chemical Structure and Properties

OHPdG is an alkylated derivative of 2'-deoxyguanosine, where a 2-hydroxypropyl group is attached to the O6 position of the guanine base. This modification can lead to various biological effects, including mutagenicity and alterations in DNA repair processes.

Biological Activity Overview

The biological activity of OHPdG primarily revolves around its role as a DNA adduct. The formation of such adducts can interfere with normal DNA replication and transcription, potentially leading to mutations and cancer development.

- DNA Damage : OHPdG can form stable adducts with DNA, which may lead to mispairing during replication. This mispairing can result in G:C to A:T transitions, contributing to mutagenesis.

- Interference with DNA Repair : The presence of OHPdG in DNA can inhibit the activity of repair enzymes such as O6-alkylguanine-DNA alkyltransferase (AGT), which is crucial for the removal of alkyl groups from the O6 position of guanine residues. This inhibition can lead to an accumulation of DNA damage.

- Cellular Response : Cells containing OHPdG-modified DNA may activate stress response pathways, including apoptosis or senescence, depending on the extent of damage and cellular context.

Case Studies and Experimental Data

Several studies have investigated the formation and persistence of OHPdG in biological systems:

- Study on Rat Models : A study demonstrated that following administration of N-nitroso-N-(2-hydroxypropyl)urea (HPU), significant levels of OHPdG were detected in the liver and kidney tissues. The concentration peaked at approximately 81 μmol OHPdG/mol deoxyguanosine in the kidneys within 2 hours post-administration, indicating rapid formation after exposure .

- Repair Kinetics : The repair kinetics of OHPdG were assessed in various tissues. In liver tissue, the half-life for repair was approximately 12 hours, while in kidney and lung tissues it was longer (40 hours and 48 hours respectively). Notably, cerebral tissue exhibited a slower repair rate with 62% of initial OHPdG persisting for up to 7 days .

- Mutagenicity Assessment : In vitro assays have shown that cells exposed to OHPdG exhibit increased mutagenic rates compared to controls. This was particularly evident in sensitive cell lines where replication errors led to significant G:C to A:T transitions .

Data Table: Summary of Key Findings

Propiedades

IUPAC Name |

(2R,3R,5R)-5-[2-amino-6-(2-hydroxypropoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O5/c1-6(20)4-22-12-10-11(16-13(14)17-12)18(5-15-10)9-2-7(21)8(3-19)23-9/h5-9,19-21H,2-4H2,1H3,(H2,14,16,17)/t6?,7-,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFWWFZDUMLOEE-FUZJYRNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(COC1=NC(=NC2=C1N=CN2[C@H]3C[C@H]([C@H](O3)CO)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857835 | |

| Record name | 9-(2-Deoxy-beta-D-threo-pentofuranosyl)-6-(2-hydroxypropoxy)-9H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1327339-22-9 | |

| Record name | 9-(2-Deoxy-beta-D-threo-pentofuranosyl)-6-(2-hydroxypropoxy)-9H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.